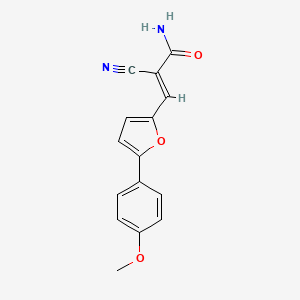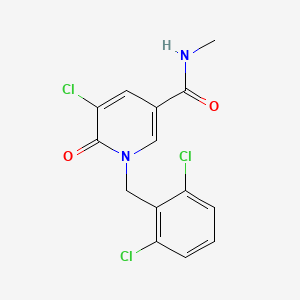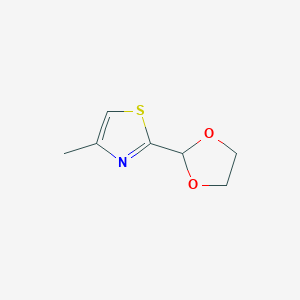
1-(1-Bromoethyl)-4-fluorobenzene
概要
説明
1-(1-Bromoethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromoethyl group at the first position and a fluorine atom at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Bromoethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoroacetophenone followed by reduction and subsequent bromination. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are often carried out in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(1-Bromoethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 1-(1-Hydroxyethyl)-4-fluorobenzene or 1-(1-Cyanoethyl)-4-fluorobenzene.
Oxidation: Formation of 4-fluorobenzoyl bromide or 4-fluorobenzoic acid.
Reduction: Formation of 1-ethyl-4-fluorobenzene.
科学的研究の応用
1-(1-Bromoethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Bromoethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable moiety in medicinal chemistry.
類似化合物との比較
Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluorobenzyl bromide: Has a different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-fluorobenzene: Lacks the ethyl group, resulting in different chemical properties and uses.
Uniqueness
1-(1-Bromoethyl)-4-fluorobenzene is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct reactivity and potential applications. The combination of these groups makes it a versatile compound in synthetic chemistry and various research fields.
特性
CAS番号 |
65130-46-3 |
|---|---|
分子式 |
C9H10INO2S |
分子量 |
323.15 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-(iodomethyl)aziridine |
InChI |
InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChIキー |
XZWLAXINCBWNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)Br |
正規SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)




![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)
![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)
![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)
![3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2703235.png)
![methyl4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2703236.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2703238.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2703241.png)
